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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic interaction between

zanzalintinib (XL092), a next-generation tyrosine kinase inhibitor (TKI), and nivolumab, an

immune checkpoint inhibitor (ICI). By objectively comparing preclinical and clinical data, this

document serves as a valuable resource for understanding the enhanced anti-tumor efficacy

and underlying mechanisms of this combination therapy.

Introduction: The Rationale for Combination
Zanzalintinib is a multi-targeted TKI that inhibits VEGFR, MET, and the TAM family of kinases

(TYRO3, AXL, MER). These pathways are critically involved in tumor angiogenesis,

proliferation, and the development of an immunosuppressive tumor microenvironment.[1][2][3]

Nivolumab is a monoclonal antibody that blocks the PD-1 receptor on T-cells, thereby restoring

their ability to recognize and eliminate cancer cells.[4] The combination of zanzalintinib and an

anti-PD-1 antibody is hypothesized to create a more immune-permissive environment,

enhancing the efficacy of nivolumab.[3] Preclinical studies have demonstrated that this

combination leads to greater tumor growth inhibition than either agent alone, providing a strong

rationale for clinical investigation.[3][4]

Preclinical Validation of Synergy
The synergistic activity of zanzalintinib and an anti-PD-1 antibody was extensively evaluated

in the preclinical setting, primarily in murine syngeneic tumor models. The key findings from
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these studies are summarized below.

Quantitative Preclinical Data

Parameter
Zanzalintinib
(XL092)
Monotherapy

Anti-PD-1
Monotherapy

Zanzalintinib +
Anti-PD-1
Combination

Reference

Biochemical

IC50
[5]

MET 3.0 nmol/L N/A N/A [5]

VEGFR2 15.0 nmol/L N/A N/A [5]

AXL 5.8 nmol/L N/A N/A [5]

MER 0.6 nmol/L N/A N/A [5]

In Vivo Tumor

Growth Inhibition

(MC38 model)

Dose-dependent

inhibition
Modest inhibition

Significantly

greater inhibition

than single

agents

[1][4]

Survival (CT26

colorectal cancer

model)

Increased

survival

Increased

survival

Significantly

greater survival

benefit

[1][4]

Immunophenotyp

ing (in vivo)

↑ Peripheral

CD4+ T-cells, ↑

B-cells, ↓

Myeloid cells

↑ T-cell activation
↑ Peripheral

CD8+ T-cells
[1][4]

Macrophage

Repolarization

(in vitro)

Promoted M2 to

M1 repolarization
N/A N/A [1][4]

Experimental Protocols: Preclinical
Cell Line: MC38 colon adenocarcinoma cells were used.

Animals: C57BL/6 mice were inoculated subcutaneously with 0.7 x 10^6 MC38 cells.
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Treatment Initiation: Treatment began when tumors reached a size of approximately 50-100

mm³.

Dosing:

Zanzalintinib (or vehicle) was administered orally, once daily.

Anti-mouse PD-1 antibody (or isotype control) was administered intraperitoneally every 3-

4 days.

Endpoint: Tumor volumes were measured regularly to assess tumor growth inhibition.[6][7][8]

Sample Preparation: Tumors were harvested, dissociated into single-cell suspensions using

an enzyme cocktail (collagenase type IV, DNase type IV, hyaluronidase type V), and passed

through a 70 μm nylon filter.

Staining: Cells were stained with a panel of fluorescently labeled antibodies against various

immune cell markers (e.g., CD3, CD4, CD8, CD45, F4/80).

Analysis: Stained cells were analyzed on a flow cytometer to quantify different immune cell

populations within the tumor microenvironment.[6]

Clinical Evidence of Synergistic Interaction
The promising preclinical results led to the clinical evaluation of the zanzalintinib and

nivolumab combination in patients with advanced solid tumors, most notably in renal cell

carcinoma (RCC).

Quantitative Clinical Data: STELLAR-002 and STELLAR-
304 Trials
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Parameter
Zanzalintinib +
Nivolumab

Sunitinib
(Comparator in
STELLAR-304)

Reference

Objective Response

Rate (ORR)

63% (in advanced

clear cell RCC;

STELLAR-002)

N/A (Trial ongoing) [9]

Disease Control Rate

(DCR)

90% (in advanced

clear cell RCC;

STELLAR-002)

N/A (Trial ongoing)

Progression-Free

Survival (PFS)

Primary endpoint in

STELLAR-304 (vs.

Sunitinib)

Primary endpoint in

STELLAR-304 (vs.

Zanzalintinib +

Nivolumab)

[2][10]

Overall Survival (OS)
Secondary endpoint in

STELLAR-304

Secondary endpoint in

STELLAR-304
[10]

Key Clinical Trial Protocols
Phase: 1b/2

Study Design: Open-label, dose-escalation and cohort-expansion study.

Population: Patients with unresectable, locally advanced, or metastatic solid tumors.

Expansion cohorts include patients with clear cell RCC, non-clear cell RCC, and other

genitourinary cancers.

Intervention: Zanzalintinib administered in combination with nivolumab, nivolumab plus

ipilimumab, or nivolumab plus relatlimab.

Primary Endpoints: To determine the recommended dose and to assess the safety and

tolerability of the combinations.[11][12]

Secondary Endpoints: To evaluate the preliminary anti-tumor activity (including ORR and

DCR).[11][12]
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Phase: 3

Study Design: Randomized, open-label, controlled trial.

Population: Approximately 291 patients with unresectable, locally advanced, or metastatic

non-clear cell RCC (papillary, unclassified, or translocation-associated histology) who have

not received prior systemic therapy.

Intervention: Patients are randomized 2:1 to receive either zanzalintinib plus nivolumab or

sunitinib monotherapy.

Primary Endpoints: Progression-free survival (PFS) and objective response rate (ORR).[2]

[10]

Secondary Endpoint: Overall survival (OS).[10]
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Caption: Synergistic mechanism of Zanzalintinib and Nivolumab.
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Caption: Workflow for preclinical validation of Zanzalintinib and anti-PD-1 synergy.
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Conclusion
The combination of zanzalintinib and nivolumab represents a promising therapeutic strategy,

with a strong synergistic rationale supported by both preclinical and emerging clinical data.

Zanzalintinib's ability to modulate the tumor microenvironment by inhibiting key pathways

involved in angiogenesis and immunosuppression appears to create a more favorable

landscape for nivolumab to exert its anti-tumor effects. The ongoing Phase 3 STELLAR-304

trial will be pivotal in definitively establishing the clinical benefit of this combination in non-clear

cell renal cell carcinoma. The data presented in this guide underscores the potential of this

combination to improve outcomes for patients with advanced cancers.
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To cite this document: BenchChem. [Synergistic Anti-Tumor Activity of Zanzalintinib and
Nivolumab: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8146347#validating-the-synergistic-interaction-
between-zanzalintinib-and-nivolumab]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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